molecular formula C9H7NO3 B1591558 4-Cyano-2-methoxybenzoic acid CAS No. 89469-52-3

4-Cyano-2-methoxybenzoic acid

Cat. No. B1591558
CAS RN: 89469-52-3
M. Wt: 177.16 g/mol
InChI Key: ZMYZUBQHLGJMDS-UHFFFAOYSA-N
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Description

4-Cyano-2-methoxybenzoic acid is a chemical compound with the molecular formula C9H7NO3 . It has a molecular weight of 177.16 g/mol .


Molecular Structure Analysis

The InChI code for 4-Cyano-2-methoxybenzoic acid is 1S/C9H7NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12) . The canonical SMILES structure is COC1=C(C=CC(=C1)C#N)C(=O)O .


Physical And Chemical Properties Analysis

4-Cyano-2-methoxybenzoic acid has a molecular weight of 177.16 g/mol . It has a topological polar surface area of 70.3 Ų . The exact mass and monoisotopic mass are 177.042593085 g/mol . It has a rotatable bond count of 2 . The compound is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis

4-Cyano-2-methoxybenzoic acid is a chemical compound with the formula C9H7NO3 . It is often used in chemical synthesis due to its unique structure, which includes a cyano group (-CN), a methoxy group (-OCH3), and a carboxylic acid group (-COOH). These functional groups can participate in various chemical reactions, making this compound a versatile reagent in organic synthesis .

Material Science

In the field of material science, 4-Cyano-2-methoxybenzoic acid could potentially be used in the development of advanced materials. Its unique structure might allow it to interact with other compounds in ways that could lead to the creation of new materials with desirable properties .

Safety and Handling

The safety and handling of 4-Cyano-2-methoxybenzoic acid are also important areas of research. According to its safety data sheet, it has several hazard statements including H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .

Biological Applications

While there is limited information available on the biological applications of 4-Cyano-2-methoxybenzoic acid, related compounds such as 4-Methoxybenzoic acid have been studied in biological contexts. For example, 4-Methoxybenzoic acid has been used in the study of cytochrome c oxidation and reduction . It’s possible that 4-Cyano-2-methoxybenzoic acid could have similar applications in biological research.

Safety And Hazards

Safety data for 4-Cyano-2-methoxybenzoic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

4-cyano-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYZUBQHLGJMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569433
Record name 4-Cyano-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-methoxybenzoic acid

CAS RN

89469-52-3
Record name 4-Cyano-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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